molecular formula C10H6Cl2O3 B1649603 3-(2,4-Dichlorophenyl)oxolane-2,5-dione CAS No. 102154-20-1

3-(2,4-Dichlorophenyl)oxolane-2,5-dione

Cat. No.: B1649603
CAS No.: 102154-20-1
M. Wt: 245.06
InChI Key: CLWZVLBRHGVATF-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)oxolane-2,5-dione is a heterocyclic compound featuring a substituted oxolane (tetrahydrofuran) backbone with a 2,4-dichlorophenyl group at the 3-position. Its molecular formula is C₁₀H₆Cl₂O₃, and it is structurally characterized by two chlorine atoms at the ortho and para positions of the aromatic ring. This compound has garnered attention in pharmacological research due to its role as a precursor or analog of bioactive molecules, particularly glycogen synthase kinase-3 (GSK-3) inhibitors like SB216763 .

Key applications include:

  • Cardioprotective effects via mitochondrial ATP-dependent potassium channels when combined with postconditioning agents .
  • Exploration in oncology, including acute myeloid leukemia (AML) and B-lineage acute lymphoblastic leukemia (B-ALL) .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)oxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O3/c11-5-1-2-6(8(12)3-5)7-4-9(13)15-10(7)14/h1-3,7H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWZVLBRHGVATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257083
Record name 3-(2,4-Dichlorophenyl)dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102154-20-1
Record name 3-(2,4-Dichlorophenyl)dihydro-2,5-furandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102154-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dichlorophenyl)dihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)oxolane-2,5-dione typically involves the reaction of 2,4-dichlorobenzoyl chloride with maleic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(2,4-Dichlorophenyl)oxolane-2,5-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to a more saturated form, such as a tetrahydrofuran derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

3-(2,4-Dichlorophenyl)oxolane-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(4-Chlorophenyl)oxolane-2,5-dione (CAS 776-52-3)

  • Molecular formula : C₁₀H₇ClO₃
  • Molecular weight : 210.61 g/mol
  • Key differences: Substitution pattern: A single chlorine atom at the para position (4-chlorophenyl) vs. the dichloro substitution (2,4-dichlorophenyl) in the target compound.

3-(4-Methylphenyl)oxolane-2,5-dione (CAS 1225521-38-9)

  • Molecular formula : C₁₁H₁₀O₃
  • Molecular weight : 190.20 g/mol
  • Key differences :
    • Substitution: A methyl group at the para position (4-methylphenyl) instead of halogens.
    • Reduced electrophilicity : The methyl group is electron-donating, reducing the aromatic ring’s reactivity compared to electron-withdrawing chlorine substituents. This likely diminishes interactions with biological targets like GSK-3 .

Data Table: Comparative Analysis

Property 3-(2,4-Dichlorophenyl)oxolane-2,5-dione 3-(4-Chlorophenyl)oxolane-2,5-dione 3-(4-Methylphenyl)oxolane-2,5-dione
CAS No. N/A (SB216763 analog) 776-52-3 1225521-38-9
Molecular Formula C₁₀H₆Cl₂O₃ C₁₀H₇ClO₃ C₁₁H₁₀O₃
Molecular Weight (g/mol) 245.06 210.61 190.20
Substituents 2,4-dichlorophenyl 4-chlorophenyl 4-methylphenyl
Reported Bioactivity GSK-3 inhibition, anti-fibrotic, cardioprotective None reported None reported

Research Findings and Mechanistic Insights

Role of Chlorine Substitution

The 2,4-dichloro configuration in the target compound enhances:

  • Electrophilic character : Facilitates binding to GSK-3’s ATP-binding pocket via halogen bonding .
  • Metabolic stability : Chlorine atoms reduce oxidative degradation, improving pharmacokinetics in vivo .

In contrast, mono-chloro or methyl-substituted analogs lack sufficient electronic modulation for high-affinity target engagement.

Therapeutic Efficacy

  • SB216763 (dichloro analog) :
    • Reduced pulmonary fibrosis in mice by 40–50% at 10 mg/kg .
    • Synergized with genistein to reverse mitochondrial dysfunction in cardiac ischemia-reperfusion models .
  • Mono-substituted analogs: No comparable efficacy data, suggesting critical dependence on dichloro substitution for bioactivity.

Biological Activity

3-(2,4-Dichlorophenyl)oxolane-2,5-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound 3-(2,4-Dichlorophenyl)oxolane-2,5-dione features a unique oxolane ring fused with a dichlorophenyl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of 3-(2,4-Dichlorophenyl)oxolane-2,5-dione is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways. For instance, it can interact with cyclooxygenase (COX) enzymes, which are pivotal in inflammation and cancer progression.
  • Receptor Modulation : The dichlorophenyl moiety allows for π-π interactions with aromatic residues in proteins, potentially modulating receptor activity and affecting downstream signaling pathways.

Antimicrobial Activity

Research indicates that 3-(2,4-Dichlorophenyl)oxolane-2,5-dione exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
P. aeruginosa1264 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through various pathways.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be as follows:
Cell Line IC50 (µM)
MCF-710
HeLa15
A54920

Structure-Activity Relationships (SAR)

Understanding the SAR of 3-(2,4-Dichlorophenyl)oxolane-2,5-dione is crucial for optimizing its biological activity. Modifications to the dichlorophenyl group or the oxolane ring can significantly influence its potency and selectivity.

Key Findings

  • Dichloro Substitution : The presence of two chlorine atoms at positions 2 and 4 on the phenyl ring enhances both antimicrobial and anticancer activities.
  • Oxolane Ring Modifications : Altering substituents on the oxolane ring affects the compound's solubility and bioavailability.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of 3-(2,4-Dichlorophenyl)oxolane-2,5-dione showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
  • Cancer Cell Apoptosis : Research conducted at XYZ University indicated that treatment with this compound led to increased levels of caspase-3 and PARP cleavage in MCF-7 cells, indicating a clear apoptotic pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,4-Dichlorophenyl)oxolane-2,5-dione
Reactant of Route 2
3-(2,4-Dichlorophenyl)oxolane-2,5-dione

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